

In-Depth Technical Guide: Biological Targets of the ATM Inhibitor M3541

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Compound of Interest

Compound Name: M3541

Cat. No.: B1574649

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Executive Summary

M3541 is a potent and highly selective, ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). With an IC₅₀ of 0.25 nM in cell-free assays, **M3541** effectively targets the core of the DDR signaling cascade initiated by DNA double-strand breaks (DSBs).[1][2] This inhibition prevents the autophosphorylation and activation of ATM, thereby abrogating downstream signaling to key effector proteins including CHK2, KAP1, and p53. The primary consequence of **M3541**'s activity is the suppression of DSB repair, leading to the accumulation of unresolved DNA damage. This targeted mechanism of action underpins the potent synergy of **M3541** with DNA-damaging agents, such as ionizing radiation and certain chemotherapies, positioning it as a promising anti-cancer therapeutic. Preclinical studies have consistently demonstrated that **M3541** sensitizes a broad range of cancer cell lines to radiotherapy, both in vitro and in vivo, leading to enhanced tumor cell killing and, in some cases, complete tumor regression in xenograft models.[3] Despite promising preclinical data, a Phase I clinical trial of **M3541** in combination with palliative radiotherapy was discontinued due to a lack of dose-response and a non-optimal pharmacokinetic profile.

Core Biological Target: ATM Kinase

The principal biological target of **M3541** is the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related

kinase (PIKK) family.[4] It plays a central role in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.

Mechanism of Action

M3541 functions as an ATP-competitive inhibitor of ATM kinase.[2] By binding to the ATP-binding pocket of the ATM kinase domain, **M3541** prevents the transfer of a phosphate group from ATP to ATM's substrates. This direct inhibition blocks the initiation of the ATM-mediated signaling cascade at its origin.

Potency and Selectivity

M3541 is a sub-nanomolar inhibitor of ATM, demonstrating high potency in biochemical assays. The selectivity of **M3541** is a key feature, with minimal activity against other closely related kinases in the PIKK family, ensuring a targeted therapeutic effect and minimizing off-target toxicities.

Table 1: In Vitro Potency and Selectivity of **M3541** Against PIKK Family Kinases

| Kinase | IC50 (nM) | Fold Selectivity vs. ATM |
|---------------|--------------------------|--------------------------|
| ATM | 0.25 | 1 |
| DNA-PK | >60-fold higher than ATM | >60 |
| mTOR | >60-fold higher than ATM | >60 |
| ATR | >60-fold higher than ATM | >60 |
| PI3K isoforms | >60-fold higher than ATM | >60 |

Data compiled from multiple sources.[3]

A broader screening of **M3541** against a panel of 292 human kinases revealed remarkable selectivity, with an IC50 of >100 nM for 99.3% of the kinases tested.[5] The only other kinases significantly inhibited were ARK5, FMS, FMSY969C, and CLK2.[3]

Downstream Biological Targets and Signaling Pathways

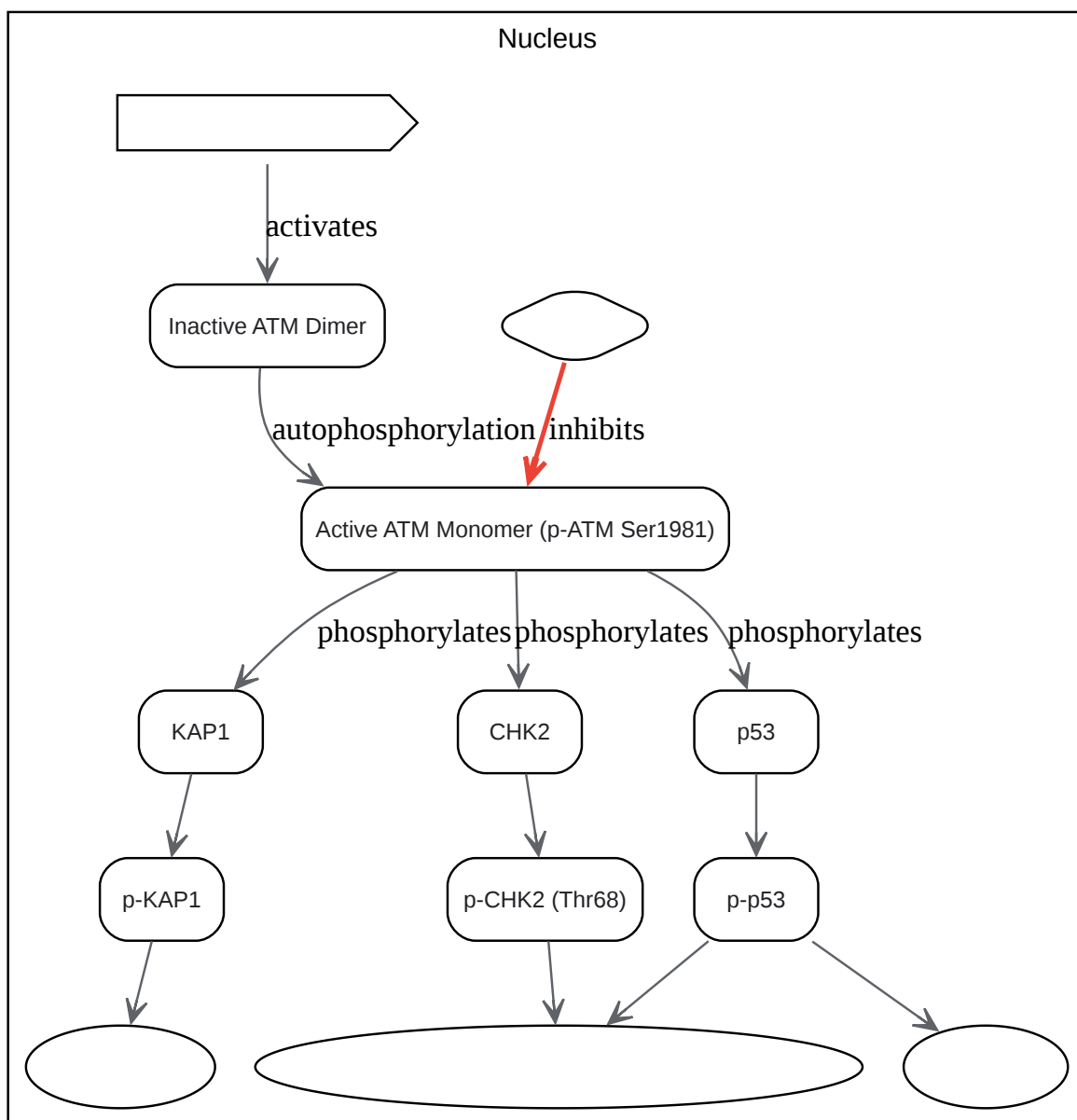
Inhibition of ATM by **M3541** leads to the suppression of its downstream signaling pathways, preventing the activation of key effector proteins involved in cell cycle control and DNA repair.

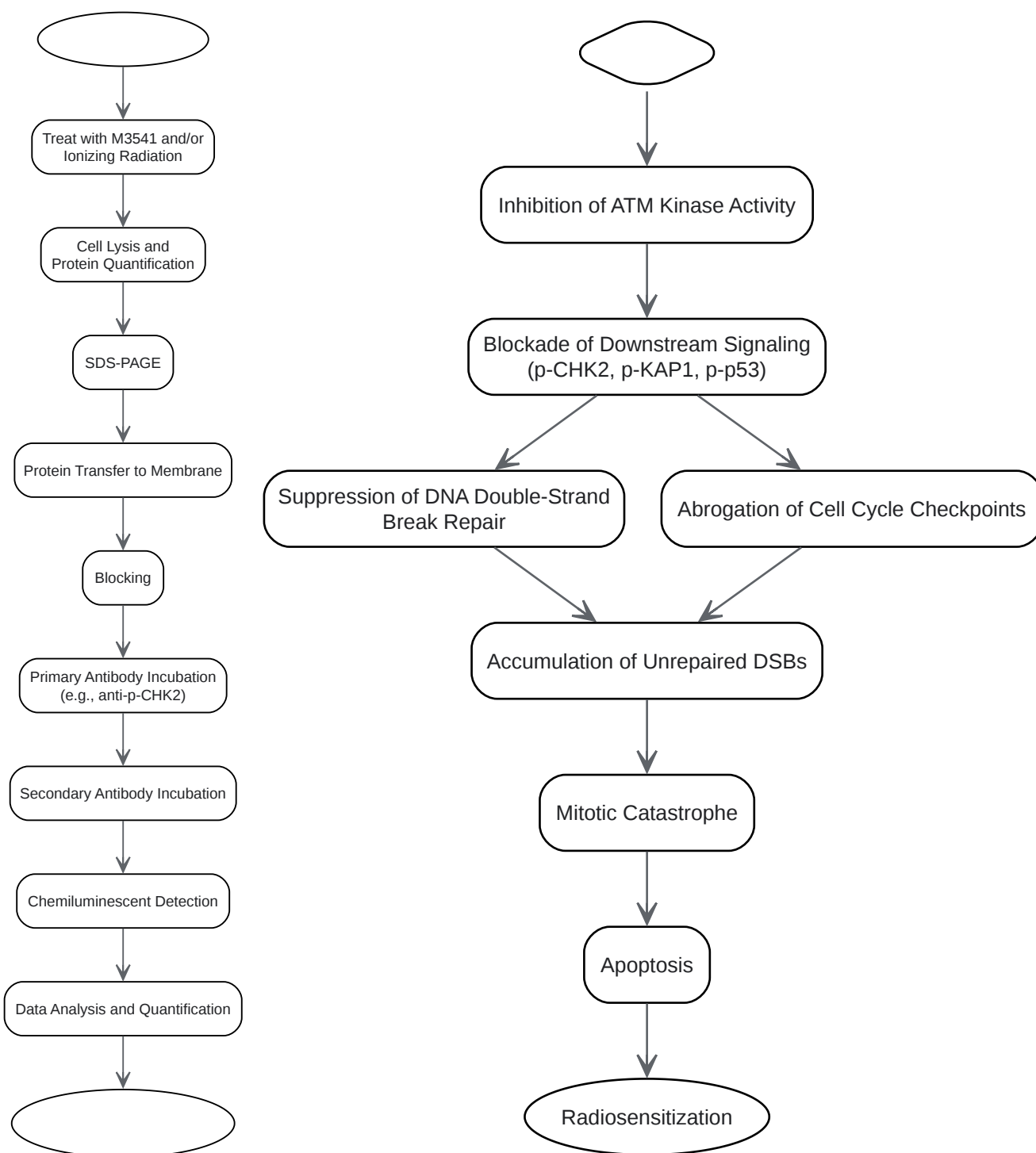
Key Downstream Effectors

- Checkpoint Kinase 2 (CHK2): A primary substrate of ATM, CHK2 is a critical signal transducer in the DNA damage response. **M3541** inhibits the ATM-mediated phosphorylation of CHK2 at Threonine 68 (Thr68), preventing its activation.
- KAP1 (TRIM28): KRAB-associated protein 1 (KAP1) is involved in chromatin remodeling at sites of DNA damage. ATM-dependent phosphorylation of KAP1 is inhibited by **M3541**.
- p53: The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. **M3541** blocks the ATM-dependent phosphorylation of p53, thereby impairing the G1/S checkpoint.

Signaling Pathway Diagrams

The following diagrams illustrate the ATM signaling pathway and the points of inhibition by **M3541**.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
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